2-Methyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 2-Methyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core. This scaffold is known for its pharmacological versatility, including anticonvulsant, anti-inflammatory, and antimicrobial activities . Key structural elements include:
- A thiazolo-triazole fused ring system, which enhances π-π stacking and hydrogen-bonding interactions with biological targets.
- A 4-phenylpiperazine moiety linked via a methylene bridge, which may confer affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to its resemblance to pharmacophores in CNS-active drugs.
- A p-tolyl group (4-methylphenyl substituent), which modulates lipophilicity and bioavailability.
This compound’s synthesis likely involves condensation reactions between substituted triazole-thiols and electrophilic intermediates, as seen in analogous thiazolo-triazole derivatives .
Properties
IUPAC Name |
2-methyl-5-[(4-methylphenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5OS/c1-16-8-10-18(11-9-16)20(21-22(29)28-23(30-21)24-17(2)25-28)27-14-12-26(13-15-27)19-6-4-3-5-7-19/h3-11,20,29H,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEHGVJVBYOEKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Methyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole and triazole precursors, followed by their fusion to form the thiazolo[3,2-b][1,2,4]triazole core. The piperazine moiety is then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
2-Methyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine moiety.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Pharmacology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in chemical synthesis and manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pharmacological Activity Comparisons
Anticonvulsant Activity
- Compound 3c (6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole): Exhibited selective activity against maximal electroshock (MES)-induced seizures, attributed to the electron-withdrawing fluorine atom enhancing membrane permeability .
- Compound 5b (6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole): Dual activity in MES and pentylenetetrazole (PTZ) models due to the propoxy group’s balance of lipophilicity and hydrogen-bonding capacity .
- Target Compound : The 4-phenylpiperazine moiety may target serotonin/dopamine receptors, but anticonvulsant activity remains unverified in the evidence.
Anti-inflammatory Potential
- Thiazolo-triazole derivatives with aryl groups (e.g., p-tolyl, 3-hydroxyphenyl): Demonstrated COX-2 inhibition in preliminary studies, with bulky substituents enhancing steric interactions in enzyme pockets .
- Compound 5e ((E/Z)-5-(((3-Hydroxyphenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6-one): Showed moderate anti-inflammatory activity (IC₅₀ = 12 μM) due to hydrogen-bonding phenolic -OH .
Antimicrobial Activity
- 5-Amino-substituted thiazolo-triazoles (e.g., 6-carboxamide derivatives): Exhibited broad-spectrum antibacterial activity (MIC = 4–16 μg/mL) against S. aureus and E. coli .
Physicochemical and Spectroscopic Comparisons
NMR and Mass Spectral Data
- Target Compound : Expected ¹H-NMR signals for the piperazine protons (δ 2.5–3.5 ppm) and p-tolyl methyl group (δ 2.3 ppm). LCMS would likely show a molecular ion peak at m/z ≈ 460 (calculated for C₂₄H₂₆N₆OS).
- Analog 6c : Piperazine protons at δ 2.7–3.1 ppm; hydroxyethyl group at δ 3.6–4.0 ppm. Molecular ion at m/z 334.
- Analog 5d ((E/Z)-5-((Phenylamino)methylene) derivative) : Aromatic protons at δ 6.8–7.5 ppm; molecular ion at m/z 284.
Biological Activity
The compound 2-Methyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel organic molecule belonging to the class of thiazolo[3,2-b][1,2,4]triazoles. Its unique structure incorporates a thiazole ring fused with a triazole ring and features a piperazine moiety substituted with phenyl and p-tolyl groups. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-methyl-5-[(4-methylphenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Molecular Formula | C23H25N5OS |
| CAS Number | 851809-30-8 |
The compound's synthesis typically involves multi-step organic reactions, starting with the preparation of thiazole and triazole precursors followed by their fusion and subsequent introduction of the piperazine moiety through nucleophilic substitution reactions.
The compound exhibits significant biological activity primarily as an acetylcholinesterase inhibitor , which is crucial for enhancing cholinergic neurotransmission. By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Pharmacological Properties
Research indicates that this compound displays a range of pharmacological effects:
- Anti-inflammatory Activity : The compound has been shown to significantly reduce acute inflammation in vivo and increase pain thresholds. Its structure suggests potential interactions with inflammatory pathways .
- Drug-Likeness : A drug-likeness analysis indicates that the compound has favorable pharmacokinetic properties with a bioavailability score of 0.55, suggesting a 55% chance for at least 10% oral bioavailability in rats .
Case Studies and Research Findings
Several studies have explored the biological activity of related thiazolo[3,2-b][1,2,4]triazole derivatives:
- Inhibition Studies : A study demonstrated that derivatives exhibited moderate activity against various biological targets with IC50 values indicating effective inhibition. For instance, compounds similar to our target showed IC50 values ranging from 0.011 μM to 17.5 μM against COX-II enzymes .
- Toxicity Assessments : Evaluations have indicated that these compounds exhibit no significant toxicity risks at therapeutic doses, making them promising candidates for further development in medicinal chemistry .
- Lipophilicity Profiles : The lipophilicity parameters evaluated through RP-TLC have shown strong correlations between structure and biological activity. Compounds within a CLogP range of 1 to 4 are generally more likely to present optimal physicochemical properties for orally administered drugs .
Comparative Table of Related Compounds
| Compound Name | Activity | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | COX-II Inhibitor | 0.011 | Highly selective |
| Compound B | Acetylcholinesterase Inhibitor | 0.200 | Moderate potency |
| Compound C | Anti-inflammatory | 17.500 | Effective in reducing acute inflammation |
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential reactions such as cyclization, alkylation, and functional group modifications. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperazine coupling steps, while ethanol aids in crystallization .
- Catalysts : Triethylamine or NaH is often used to deprotonate intermediates during thiazole-triazole core formation .
- Temperature control : Exothermic steps (e.g., Mannich reactions) require gradual heating (70–80°C) to avoid side products .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR (¹H/¹³C) : Assigns protons (e.g., methyl groups at δ 2.3–2.5 ppm) and carbons in the thiazolo-triazole core .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 462.18) and fragmentation patterns .
- IR spectroscopy : Identifies hydroxyl (3300–3500 cm⁻¹) and triazole C=N (1600 cm⁻¹) stretches .
- X-ray crystallography : Resolves stereochemistry of the benzhydryl-piperazine moiety .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Thermogravimetric analysis (TGA) : Determines decomposition temperature (>200°C) .
- pH stability assays : Incubate the compound in buffers (pH 2–12) for 24 hours and monitor degradation via HPLC .
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiazole ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s biological efficacy?
- Substituent variation : Replace the p-tolyl group with halogenated (e.g., 4-Cl) or electron-donating (e.g., 4-OCH₃) aryl rings to modulate receptor binding .
- Piperazine modifications : Introduce hydrophilic groups (e.g., hydroxyethyl) to enhance solubility without compromising CNS penetration .
- Biological assays : Test derivatives against kinase panels (e.g., EGFR, VEGFR2) and GPCRs (e.g., serotonin receptors) to identify selectivity trends .
Q. What methodologies resolve contradictions in reported biological activity data?
- Dose-response standardization : Use consistent IC₅₀ protocols (e.g., 72-hour MTT assays) across cancer cell lines (e.g., MCF-7, HeLa) .
- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., PI3K/AKT pathway) .
- Meta-analysis : Compare datasets from orthogonal assays (e.g., Western blot vs. ELISA) to reconcile discrepancies in apoptotic activity .
Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?
- Docking software (AutoDock Vina) : Model interactions between the triazole ring and ATP-binding pockets (e.g., in kinases) using PDB structures (e.g., 1ATP) .
- MD simulations (GROMACS) : Simulate ligand-receptor complexes for 100 ns to assess binding stability and hydrogen-bond networks .
- Free energy calculations (MM-PBSA) : Quantify contributions of hydrophobic (piperazine) and polar (hydroxyl) groups to binding affinity .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Optimize exothermic steps (e.g., cyclization) in continuous reactors to improve safety and yield .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for solvent sustainability .
- Quality control : Implement in-line PAT (process analytical technology) for real-time monitoring of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
